molecular formula C22H22IN5O B11246456 4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11246456
M. Wt: 499.3 g/mol
InChI Key: CNSXGPQKVRLYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine group, an iodo group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Moiety: The final step involves coupling the pyrimidine derivative with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways and inhibit disease-related targets makes it a promising therapeutic agent.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer and pancreatic cancer.

Uniqueness

4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the iodo group, which can enhance its binding affinity and specificity for certain biological targets. This uniqueness can lead to improved efficacy and reduced side effects compared to similar compounds.

Properties

Molecular Formula

C22H22IN5O

Molecular Weight

499.3 g/mol

IUPAC Name

4-iodo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22IN5O/c1-15-14-20(28-12-2-3-13-28)27-22(24-15)26-19-10-8-18(9-11-19)25-21(29)16-4-6-17(23)7-5-16/h4-11,14H,2-3,12-13H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

CNSXGPQKVRLYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.